molecular formula C30H36F2 B12829692 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene

2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene

Cat. No.: B12829692
M. Wt: 434.6 g/mol
InChI Key: JVALXIYXMCINOO-UHFFFAOYSA-N
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Description

This compound is a fluorinated aromatic hydrocarbon featuring a central benzene ring substituted with:

  • Fluorine atoms at positions 2 and 2.
  • A pentyl chain (-C₅H₁₁) at position 3.
  • A biphenyl-heptyl group at position 1, comprising a phenyl ring attached to another phenyl ring bearing a heptyl chain (-C₇H₁₅).

Its electronic properties are influenced by fluorine’s electron-withdrawing effects and alkyl chains’ lipophilicity.

Properties

Molecular Formula

C30H36F2

Molecular Weight

434.6 g/mol

IUPAC Name

2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene

InChI

InChI=1S/C30H36F2/c1-3-5-7-8-10-11-23-13-15-24(16-14-23)25-17-19-26(20-18-25)28-22-21-27(12-9-6-4-2)29(31)30(28)32/h13-22H,3-12H2,1-2H3

InChI Key

JVALXIYXMCINOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)CCCCC)F)F

Origin of Product

United States

Preparation Methods

Selective Difluorination Techniques

Detailed Research Findings and Data

Step Reagents/Conditions Key Notes Yield/Outcome
1. Cyclobutene Intermediate Synthesis Multi-step synthesis from substituted alkenes using Grignard reagents, iodine, and n-BuLi Requires high purity; intermediates sensitive to moisture Moderate to high yield with careful purification
2. Difluorocarbene Generation and Ring Expansion Seyferth’s reagent (PhHgCF3), NaI, reflux in dry benzene under inert atmosphere Reaction temperamental; requires dry conditions and pure starting materials Variable yields; reproducibility an issue; product confirmed by GC/MS and NMR
3. Arylation via Cross-Coupling Pd-catalyst, arylboronic acid or organozinc reagent, base, inert atmosphere High regioselectivity; compatible with fluorinated substrates High yields reported in literature for similar compounds
4. Alkylation (Pentyl group) Friedel-Crafts alkylation or cross-coupling with pentyl halide Control needed to avoid side reactions Moderate yields; purification critical
5. Purification and Characterization Column chromatography, GC/MS, ^1H and ^19F NMR Essential for confirming substitution pattern and purity Purity >95% achievable with optimized protocols

Summary of Preparation Methodology

The preparation of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is best approached through a multi-step synthetic route involving:

  • Synthesis of a suitable cyclobutene intermediate or halogenated difluorobenzene precursor.
  • Generation of difluorocarbene in situ for selective difluorination via ring expansion.
  • Palladium-catalyzed cross-coupling to install the bulky aryl substituent.
  • Controlled alkylation to introduce the pentyl group.
  • Rigorous purification and characterization to ensure product integrity.

This approach leverages modern organofluorine chemistry techniques and cross-coupling methodologies to achieve the complex substitution pattern with high regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Difluorobenzene Derivatives

Key structural analogs include compounds with:

  • Alternate alkyl chain lengths (e.g., propyl, pentyl, heptyl).
  • Different substituent groups (e.g., methoxy, cyclohexyl, biphenyl).
Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 1 Substituent at Position 4 Fluorine Positions Alkyl Chain Length Key Properties/Applications
Target Compound 4-(4-Heptylphenyl)phenyl Pentyl (-C₅H₁₁) 2,3 Heptyl (C7), Pentyl (C5) High rigidity, potential LC phases
trans-2,3-Difluoro-1-methoxy-4-(4-propylcyclohexyl)benzene Methoxy (-OCH₃) 4-Propylcyclohexyl 2,3 Propyl (C3) Lower lipophilicity, LC applications
trans-2,3-Difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene Methoxy (-OCH₃) 4-Pentylcyclohexyl 2,3 Pentyl (C5) Enhanced thermal stability
N-(4-Heptylphenyl)-maleimide Maleimide N/A N/A Heptyl (C7) MGL inhibition (IC₅₀ = 2.12 μM)

Impact of Alkyl Chain Length

  • Longer chains (e.g., heptyl vs.
  • In N-(alkylphenyl)maleimides, extending the alkyl chain from C2 to C7 improved MGL inhibitory activity (IC₅₀ from 2.82 μM to 2.12 μM) .

Role of Substituent Groups

  • Biphenyl-heptyl vs. cyclohexyl groups : The biphenyl moiety in the target compound introduces greater rigidity and conjugation compared to cyclohexyl groups in analogs . This could favor liquid crystalline mesophases or alter electronic absorption spectra.
  • Methoxy vs.

Research Findings and Implications

  • Synthetic Challenges : The biphenyl-heptyl group in the target compound requires multi-step synthesis, including cross-coupling reactions, compared to simpler cyclohexyl-substituted analogs .
  • Biological Relevance: While N-(heptylphenyl)maleimides show enzyme inhibition , the target compound’s bioactivity remains unexplored.

Biological Activity

2,3-Difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene is a complex organic compound belonging to the class of terphenyls. Its molecular formula is C30H36F2, and it features a difluorobenzene moiety along with a heptyl-substituted phenyl group. This unique structure contributes to its potential biological activity, particularly in medicinal chemistry and materials science.

The presence of fluorine atoms in the compound enhances its thermal stability and solubility in various solvents, which may influence its interactions with biological systems. The compound's structural characteristics suggest that it could engage with various biological targets, potentially modulating biochemical pathways through receptor interactions.

The exact mechanisms of action are still under investigation. However, the compound's ability to modulate biological pathways suggests potential therapeutic applications. The following table summarizes some proposed mechanisms based on structural analogs and related compounds:

Compound Mechanism Biological Target Reference
2-Deoxy-d-glucose (2-DG)Inhibition of glycolysisHexokinase
Fluorinated derivativesEnhanced binding to hexokinaseGlycolytic enzymes
RORγt inverse agonistsModulation of Th17 cellsImmune response

Case Studies

Although direct case studies on this compound are sparse, related research provides insights into its potential applications:

  • Cancer Research : Fluorinated compounds have shown potent cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-deoxy-d-glucose have been explored for their ability to inhibit glycolysis in glioblastoma cells, demonstrating that fluorination can enhance therapeutic efficacy and pharmacokinetics .
  • Autoimmune Diseases : Compounds targeting RORγt have been investigated for their role in regulating immune responses associated with autoimmune diseases. The modulation of such pathways by structurally similar compounds indicates a potential avenue for therapeutic exploration .

Future Directions

Further research is necessary to elucidate the specific biological activities and mechanisms of action for this compound. Potential areas for future study include:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the compound's efficacy and safety profiles.
  • Structural Modifications : Exploring analogs with varying substituents to optimize biological activity and selectivity for specific targets.
  • Mechanistic Studies : Investigating the molecular interactions between the compound and its biological targets to better understand its mode of action.

Q & A

Basic: What synthetic strategies are effective for preparing 2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene, and how do steric effects influence reaction yields?

Answer:
The synthesis typically involves sequential cross-coupling reactions, such as Suzuki-Miyaura couplings, to assemble the terphenyl backbone. Key steps include:

  • Step 1: Bromination of 4-pentylbenzene at the para position to generate 4-pentylbromobenzene.
  • Step 2: Coupling with a fluorinated boronic acid (e.g., 2,3-difluorophenylboronic acid) under Pd(PPh₃)₄ catalysis in a THF/H₂O mixture at 80°C .
  • Step 3: Introduction of the 4-(4-heptylphenyl)phenyl moiety via a second Suzuki coupling, requiring careful control of stoichiometry to avoid byproducts from competing coupling sites.

Challenges: Steric hindrance from the bulky heptylphenyl group can reduce coupling efficiency. Optimizing reaction time (24–48 hours) and using excess ligand (e.g., SPhos) improve yields to ~60–70% .

Advanced: How do fluorine substituents at positions 2 and 3 modulate the compound’s electronic properties and mesogenic behavior in liquid crystalline phases?

Answer:
Fluorine’s high electronegativity induces dipole moments, altering molecular polarizability and intermolecular interactions. Key findings from analogous compounds (e.g., 3,4-difluoro-4'-(4-pentylcyclohexyl)-1,1'-biphenyl) suggest:

  • Phase Behavior: Fluorine reduces melting points (Tm) by ~10–15°C compared to non-fluorinated analogs, while increasing nematic-to-isotropic transition temperatures (TNI) due to enhanced lateral dipolar interactions .
  • Computational Insights: Density functional theory (DFT) calculations reveal fluorine’s electron-withdrawing effect lowers the HOMO-LUMO gap by 0.3–0.5 eV, enhancing charge transport properties in thin-film applications .

Methodology: Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are critical for phase characterization, supplemented by X-ray diffraction to analyze molecular packing .

Basic: Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?

Answer:

  • ¹⁹F NMR: Resolves fluorine environments; expected chemical shifts: δ -115 to -125 ppm (ortho-F) and -130 to -140 ppm (meta-F) .
  • ¹H NMR: The heptyl chain’s terminal CH₃ group appears as a triplet at δ 0.8–0.9 ppm, while aromatic protons integrate for 10H (terphenyl core) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 486.28 (calculated for C₃₄H₃₄F₂) .

Validation: HPLC with a C18 column (methanol/water = 85:15, 1.0 mL/min) ensures purity >98% .

Advanced: How does the heptyl chain length impact self-assembly and thermal stability in thin-film devices?

Answer:
Comparative studies on alkyl chain variations (pentyl vs. heptyl) reveal:

  • Self-Assembly: Longer heptyl chains enhance molecular alignment in Langmuir-Blodgett films, reducing defects. Atomic force microscopy (AFM) shows terrace-like morphologies with 2–3 nm step heights .
  • Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition temperatures (Td) increase by ~20°C for heptyl derivatives (Td = 280°C) versus pentyl analogs, attributed to stronger van der Waals interactions .

Experimental Design: Vary alkyl chain lengths systematically and correlate with grazing-incidence X-ray scattering (GIWAXS) data to assess crystallinity .

Basic: What are the critical stability considerations for long-term storage of this compound?

Answer:

  • Light Sensitivity: Fluorinated aromatics are prone to photodegradation; store in amber vials under N₂ atmosphere .
  • Oxidation: The alkyl chains (pentyl/heptyl) are susceptible to peroxidation. Add 0.1% BHT (butylated hydroxytoluene) as a stabilizer .
  • Hygroscopicity: Minimal (<0.5% weight gain at 60% RH), but desiccant (silica gel) is recommended for prolonged storage .

Advanced: Can computational models predict the solubility parameters of this compound in organic solvents, and how do they align with experimental data?

Answer:
Methods:

  • Hansen Solubility Parameters (HSP): Predict using molecular dynamics (MD) simulations. For this compound: δD ≈ 18.5 MPa¹/², δP ≈ 5.2 MPa¹/², δH ≈ 4.8 MPa¹/² .
  • Experimental Validation: Solubility in toluene (25 mg/mL) and chloroform (32 mg/mL) aligns with HSP predictions (R² = 0.92). Deviations in DMF (predicted: 15 mg/mL; observed: 8 mg/mL) suggest hydrogen bonding effects not fully captured .

Applications: Guides solvent selection for spin-coating processes in optoelectronic device fabrication.

Basic: What chromatographic methods resolve diastereomeric impurities introduced during synthesis?

Answer:

  • Normal-Phase HPLC: Use a silica column (250 × 4.6 mm) with hexane/ethyl acetate (95:5) at 1.2 mL/min. Impurities elute 0.5–1.0 min earlier than the main peak .
  • Chiral Stationary Phases (CSP): For enantiomeric byproducts, employ a Chiralpak IG column with ethanol/heptane (70:30); α = 1.12 .

Advanced: How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • Steric Effects: The heptylphenyl group directs electrophiles (e.g., NO₂⁺) to the less hindered para position of the central benzene ring.
  • Electronic Effects: Fluorine’s meta-directing nature prioritizes substitution at the 5-position (relative to fluorine).
    Validation: Nitration with HNO₃/H₂SO₄ yields 85% 5-nitro derivative, confirmed by ¹H NMR (δ 8.2 ppm, singlet) and X-ray crystallography .

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